molecular formula C10H13FN2O2 B2522227 N-butyl-5-fluoro-2-nitroaniline CAS No. 951666-45-8

N-butyl-5-fluoro-2-nitroaniline

Cat. No. B2522227
Key on ui cas rn: 951666-45-8
M. Wt: 212.224
InChI Key: USLBMCNRNJPDOZ-UHFFFAOYSA-N
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Patent
US07737285B2

Procedure details

To a stirred solution of 2,4-difluoronitrobenzene (50 mmol), Et3N (100 mmol) and DMF (80 mL) was added dropwise a solution of n-butylamine (51 mmol) in DMF (20 mL) at rt, and the mixture was stirred at rt for 5 h. The reaction was quenched by cold H2O (100 mL), and the resulting mixture was extracted with EtOAc (4×100 mL). The combined EtOAc extracts were washed with brine (3×60 mL) and dried (anhydrous Na2SO4). The solvent was removed in vacuo to afford the desired 2-n-butylamino-4-fluoronitrobenzene which was used for further transformation.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CCN(CC)CC.[CH2:19]([NH2:23])[CH2:20][CH2:21][CH3:22]>CN(C=O)C>[CH2:19]([NH:23][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
100 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
51 mmol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by cold H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (4×100 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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